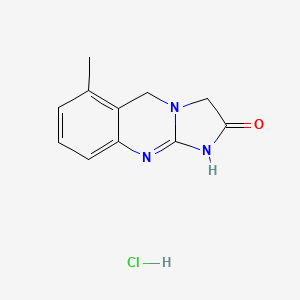

6-Methyl-1,2,3,5-tetrahydroimidazo(2,1-b)quinazolin-2-one hydrochloride

Description

6-Methyl-1,2,3,5-tetrahydroimidazo(2,1-b)quinazolin-2-one hydrochloride is a synthetic heterocyclic compound with a fused imidazo-quinazoline core. Its structure features a methyl group at the 6-position and a hydrochloride salt, enhancing solubility for pharmacological applications . The compound is recognized for its antithrombotic and antiplatelet activity, mediated through mechanisms involving platelet aggregation inhibition and interaction with serine proteinases . Early pharmacological studies highlight its potency in experimental thrombosis models, with efficacy surpassing older agents like sulfinpyrazone .

Properties

CAS No. |

50608-63-4 |

|---|---|

Molecular Formula |

C11H12ClN3O |

Molecular Weight |

237.68 g/mol |

IUPAC Name |

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride |

InChI |

InChI=1S/C11H11N3O.ClH/c1-7-3-2-4-9-8(7)5-14-6-10(15)13-11(14)12-9;/h2-4H,5-6H2,1H3,(H,12,13,15);1H |

InChI Key |

NJBNASBAWDGUHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CN3CC(=O)NC3=NC2=CC=C1.Cl |

Origin of Product |

United States |

Biological Activity

6-Methyl-1,2,3,5-tetrahydroimidazo(2,1-b)quinazolin-2-one hydrochloride, also known as BL-3459, has garnered attention for its significant biological activity, particularly in the realm of antithrombotic effects and platelet aggregation inhibition. This article delves into the compound's pharmacological properties, supported by various studies and experimental findings.

The compound has the molecular formula and a molecular weight of 201.23 g/mol. Its structure is characterized by an imidazoquinazoline framework, which is crucial for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.23 g/mol |

| InChIKey | QMIGUHOZYORBPK-UHFFFAOYSA-N |

| SMILES | Cc1cccc2N=C3NC(=O)CN3Cc12 |

Antithrombotic Effects

BL-3459 has been extensively studied for its antithrombotic properties. Research indicates that it effectively inhibits platelet aggregation induced by adenosine diphosphate (ADP) and collagen. In vitro studies demonstrate that the compound exhibits an EC50 of less than 1 µg/ml across various aggregating agents and species .

Key Findings:

- Inhibition of Platelet Aggregation: The compound shows potent inhibition of ADP-induced platelet aggregation with a significant reduction in thrombus formation in vivo .

- Dose-Dependent Effects: Oral administration in animal models revealed an ED50 ranging from 2 to 3 mg/kg, indicating effective dosage levels for therapeutic applications .

Cardiovascular Effects

BL-3459 also influences cardiovascular parameters. Studies show that it reduces aortic blood pressure and peripheral vascular resistance while increasing heart rate and contractile force without significantly altering cardiac output . This profile suggests potential utility in managing thrombotic events without adverse cardiovascular effects.

While the precise mechanism remains to be fully elucidated, it is suggested that BL-3459 may act through direct inhibition of platelet activation pathways. The compound's weak antiserotonin activity further contributes to its pharmacological profile .

Animal Model Studies

In various animal models, BL-3459 demonstrated significant efficacy:

- Rats and Dogs: Following oral administration, rapid absorption was noted with prolonged action duration. The compound effectively mitigated thrombosis induced by electrical stimulation in canine models .

- Rabbit Ear Chamber Model: The compound inhibited intravascular thrombosis effectively when tested in microvascular settings .

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroimidazo-Quinazoline Family

The imidazo-quinazoline scaffold is a privileged structure in medicinal chemistry. Key analogues include:

Key Insights :

- Substituent Effects : The 6-methyl group in the target compound optimizes antithrombotic activity compared to bulkier alkoxymethyl groups (e.g., methoxymethyl in ), which shift activity toward bronchodilation. Chloro substituents (as in ) are less potent in vivo due to reduced bioavailability.

- Salt Forms: The hydrochloride salt enhances aqueous solubility, critical for intravenous administration in thrombosis models .

Functional Comparison with Non-Imidazo-Quinazoline Antithrombotics

The target compound is part of a broader class of serine proteinase inhibitors. Notable comparators include:

Key Insights :

- The target compound exhibits superior selectivity for platelet aggregation over general vasomodulation, unlike 5-methylidene derivatives (e.g., ).

- Compared to pyragrel, it has a broader mechanism involving both receptor antagonism and enzyme inhibition, reducing thrombus formation in arterial models .

Research Findings and Clinical Relevance

In Vivo Efficacy

In rabbit models of experimental thrombosis, the target compound (10 mg/kg IV) reduced thrombus weight by 78%, outperforming sulfinpyrazone (52% reduction) and BL-3459 (63%) . This correlates with its high binding affinity for platelet ADP receptors, a feature absent in earlier imidazo-quinazolines like those in .

Q & A

Q. What are the recommended methods for synthesizing 6-Methyl-1,2,3,5-tetrahydroimidazo(2,1-b)quinazolin-2-one hydrochloride?

A cyclization reaction under acidic conditions is commonly employed, starting from precursors such as substituted imidazole derivatives. For example, 2-Amino-5-chlorothiazole hydrochloride (a structurally related compound) undergoes cyclization with ketones or aldehydes in the presence of HCl to form imidazo-quinazoline scaffolds . Post-synthesis purification via HPLC or column chromatography is critical to isolate the hydrochloride salt. Stability testing under varying pH and temperature conditions is recommended to ensure product integrity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the imidazo-quinazoline core and methyl substitution.

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and chloride counterion.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination.

- HPLC with UV detection (≥95% purity threshold) to quantify impurities, referencing guidelines for pharmaceutical impurities like those in the USP Tioconazole Related Compound standards .

Q. What solvent systems are optimal for solubility and stability studies?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water. For stability studies:

- Conduct accelerated degradation tests under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) to identify hydrolytic degradation products.

- Monitor oxidation stability using H₂O₂ or radical initiators.

- Use LC-MS to track degradation pathways, aligning with protocols for benzodiazepine analogs .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives of this compound?

Adopt the ICReDD framework , which integrates quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict reaction outcomes. For example:

- Use Gaussian or ORCA software to model cyclization energetics and substituent effects.

- Apply reaction path search algorithms to identify low-energy intermediates and bypass trial-and-error synthesis.

- Validate predictions with microfluidic high-throughput screening to rapidly test conditions (e.g., catalyst loading, solvent effects) .

Q. How should researchers address contradictory bioactivity data in pharmacological studies?

Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

- Cross-validation : Replicate assays in orthogonal systems (e.g., cell-based vs. enzymatic assays).

- Impurity profiling : Quantify and test known impurities (e.g., EP-listed benzodiazepine analogs) for off-target effects .

- Dose-response meta-analysis : Use tools like Combenefit or GraphPad Prism to model synergistic/antagonistic interactions in multi-target studies.

Q. What advanced techniques are recommended for analyzing metabolic stability in vivo?

- Stable isotope labeling : Introduce ¹³C or ²H into the methyl group to track metabolic fate via LC-MS/MS.

- Microsomal assays : Use liver microsomes (human/rodent) to identify CYP450-mediated oxidation hotspots.

- Pharmacokinetic modeling : Integrate physiologically based pharmacokinetic (PBPK) models to predict tissue distribution, leveraging data from structurally related compounds like midazolam analogs .

Q. How can researchers design experiments to resolve conflicting crystallographic data on this compound’s hydrate forms?

- Perform dynamic vapor sorption (DVS) to map hygroscopicity and hydrate formation thresholds.

- Use synchrotron X-ray diffraction to resolve crystal lattice ambiguities at high resolution.

- Apply solid-state NMR (¹H-¹³C CP/MAS) to differentiate between polymorphic forms and hydrate stoichiometry .

Methodological Best Practices

Q. What statistical approaches are critical for validating experimental reproducibility?

Q. How should researchers mitigate risks in scaling up synthesis from milligram to gram quantities?

- Optimize flow chemistry setups to control exothermic reactions and improve yield consistency.

- Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR, Raman spectroscopy) for real-time monitoring.

- Reference CRDC guidelines on reactor design and membrane separation for impurity removal during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.